ASN001
Description
Background of Cytochrome P450 17A1 (CYP17A1) as a Therapeutic Target
Cytochrome P450 17A1 (CYP17A1) is a crucial enzyme in the human body, playing a pivotal role in the biosynthesis of steroid hormones nih.govnih.govacs.orgacs.org. This enzyme, a member of the cytochrome P450 superfamily, is located in the endoplasmic reticulum of the adrenal glands and gonads nih.govacs.org. CYP17A1 is notable for its dual enzymatic activities: 17α-hydroxylase and 17,20-lyase nih.govnih.gov. These activities are essential for the production of glucocorticoids and sex hormones, respectively nih.govmedlineplus.gov.
The 17α-hydroxylase activity of CYP17A1 is responsible for the conversion of pregnenolone (B344588) and progesterone (B1679170) into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone. This step is vital for the synthesis of cortisol, a key glucocorticoid oup.comnih.gov. The subsequent 17,20-lyase activity cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to androgens like testosterone (B1683101) oup.comnih.gov.
The central role of CYP17A1 in androgen production has made it a significant therapeutic target, particularly in the context of hormone-dependent cancers such as prostate cancer nih.govacs.orgacs.orgmdpi.com. In prostate cancer, androgens stimulate the growth and proliferation of cancer cells nih.gov. Androgen deprivation therapy (ADT) is a cornerstone of treatment for advanced prostate cancer; however, the disease often progresses to a castration-resistant state (CRPC) where cancer cells can synthesize their own androgens or are sensitive to very low levels of androgens acs.orgoup.commdpi.com. In CRPC, the continued production of androgens in the adrenal glands and within the tumor microenvironment, mediated by CYP17A1, becomes a critical driver of disease progression mdpi.comnih.goveur.nl. Therefore, inhibiting CYP17A1 is a key strategy to suppress androgen synthesis and combat CRPC acs.orgmdpi.com.
Beyond prostate cancer, the role of CYP17A1 in steroidogenesis makes it a potential target for other conditions, including breast cancer and Cushing's syndrome nih.govnih.gov.
Overview of Non-Steroidal CYP17A1 Inhibitors in Drug Discovery
The development of CYP17A1 inhibitors has been a major focus in medicinal chemistry for the treatment of hormone-dependent cancers nih.govacs.orgacs.org. The first-generation CYP17A1 inhibitor to gain regulatory approval was abiraterone (B193195) acetate (B1210297), a steroidal compound acs.orgmdpi.com. While effective, abiraterone acetate inhibits both the 17α-hydroxylase and 17,20-lyase functions of CYP17A1 oup.com. The inhibition of 17α-hydroxylase leads to a decrease in cortisol production, which in turn causes an increase in adrenocorticotropic hormone (ACTH) levels. This can result in mineralocorticoid excess, leading to side effects such as hypertension, hypokalemia, and fluid retention, necessitating the co-administration of a corticosteroid like prednisone (B1679067) oup.comurotoday.com.
This has spurred the development of non-steroidal CYP17A1 inhibitors with the aim of achieving greater selectivity and improved safety profiles nih.govacs.org. The goal of many of these second-generation inhibitors is to selectively inhibit the 17,20-lyase activity of CYP17A1 while sparing the 17α-hydroxylase activity nih.govnih.gov. This selective inhibition would theoretically block androgen production without significantly affecting cortisol synthesis, thereby avoiding the side effects associated with mineralocorticoid excess and eliminating the need for concurrent steroid therapy urotoday.comnih.gov.
The discovery and design of non-steroidal inhibitors have been guided by an increasing understanding of the CYP17A1 enzyme's structure scitechdaily.comnih.gov. These efforts have led to the identification of various chemical scaffolds that can effectively bind to the active site of CYP17A1 and inhibit its function nih.govmdpi.com. Preclinical studies of various non-steroidal inhibitors have demonstrated their potential to potently and selectively inhibit CYP17A1, leading to the investigation of several candidates in clinical trials nih.govnih.gov.
Genesis and Preclinical Rationale for ASN001 Investigation
This compound, developed by Asana BioSciences, emerged from the ongoing effort to develop more selective non-steroidal CYP17A1 inhibitors nih.gov. The primary preclinical rationale for the investigation of this compound was its design as a potent and selective inhibitor of the 17,20-lyase activity of CYP17A1 urotoday.comascopubs.org. The key hypothesis was that by selectively targeting the lyase function, this compound could effectively shut down the production of androgens that fuel prostate cancer growth, while having a minimal impact on the hydroxylase function responsible for cortisol synthesis urotoday.comascopubs.org.
This selective inhibition was anticipated to offer a significant clinical advantage by avoiding the mineralocorticoid excess syndrome observed with less selective inhibitors like abiraterone, thereby potentially eliminating the requirement for co-administration of prednisone urotoday.comasco.orgasco.org. The avoidance of long-term steroid use would be beneficial for patients, reducing the risk of steroid-related side effects.
Preclinical studies were designed to evaluate the potency and selectivity of this compound. In these studies, this compound demonstrated potent inhibition of CYP17 lyase ascopubs.org. Furthermore, it showed a selective inhibition of testosterone synthesis over cortisol synthesis, supporting the initial hypothesis ascopubs.org. These promising preclinical findings provided a strong rationale for advancing this compound into clinical trials to assess its safety and efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC) urotoday.comasco.orgasco.org. Additionally, preclinical data suggested that this compound has high oral bioavailability and a low potential for drug-drug interactions, further supporting its development as a therapeutic agent ascopubs.orgasco.org.
Table 1: Key Preclinical Characteristics of this compound
| Feature | Description | Source |
|---|---|---|
| Compound Type | Non-steroidal | urotoday.comascopubs.org |
| Mechanism of Action | Selective inhibitor of CYP17A1 17,20-lyase | urotoday.comascopubs.org |
| Therapeutic Goal | Inhibit androgen synthesis for the treatment of prostate cancer | urotoday.comasco.org |
| Key Preclinical Finding | Potent inhibition of CYP17 lyase with selective inhibition of testosterone synthesis over cortisol synthesis | ascopubs.org |
| Potential Clinical Advantage | Avoidance of mineralocorticoid excess and the need for co-administration of prednisone | urotoday.comasco.orgasco.org |
| Pharmacokinetic Profile | High oral bioavailability and low potential for drug-drug interactions | ascopubs.orgasco.org |
Properties
Molecular Formula |
C15H25N2+ |
|---|---|
Appearance |
Solid powder |
Synonyms |
ASN001; ASN-001; AS N001.; Unknown |
Origin of Product |
United States |
Molecular Interactions and Target Specificity of Asn001
Structural Basis of CYP17A1 Lyase Inhibition by ASN001
Selective Inhibition of CYP17A1 Lyase Activity versus 17α-Hydroxylase Activity by this compound
A key characteristic of this compound is its selective inhibition of CYP17A1 lyase activity, while minimizing inhibition of its 17α-hydroxylase activity nih.govcancer.gov. This selectivity is crucial because non-selective CYP17 inhibitors, like abiraterone (B193195), inhibit both activities, which can lead to an increased synthesis of mineralocorticoids and associated adverse effects cancer.govresearchgate.net. By selectively targeting the lyase activity, this compound aims to reduce androgen production to castrate-range levels without significantly perturbing mineralocorticoid and glucocorticoid levels, thereby potentially avoiding the need for co-administration of prednisone (B1679067), which is often required with less selective inhibitors cancer.govresearchgate.netresearchgate.net. This selective inhibition prevents the redirection of steroid synthesis towards aldosterone, a common issue with non-selective CYP17 inhibitors nih.govnih.govcancer.gov. This compound primarily inhibits testosterone (B1683101) synthesis medchemexpress.commedchemexpress.commedchemexpress.com. Preclinical studies have indicated that this compound demonstrates robust selectivity for CYP17 lyase researchgate.net.
Table 1: Qualitative Selectivity Profile of this compound
| Target Enzyme/Activity | Inhibition Profile by this compound | Reference |
| CYP17A1 17,20-lyase activity | Selective and potent inhibition | nih.govtargetmol.comcancer.govnih.govresearchgate.netmedchemexpress.com |
| CYP17A1 17α-hydroxylase activity | Minimal inhibition / Less selective | nih.govcancer.gov |
| Testosterone synthesis | Selective inhibition | medchemexpress.commedchemexpress.commedchemexpress.com |
| Mineralocorticoid levels | No significant perturbation | cancer.govresearchgate.netresearchgate.net |
| Glucocorticoid levels | No significant perturbation | researchgate.netresearchgate.netmedchemexpress.com |
| Other xenobiotic CYPs (e.g., CYP3A4, CYP2D6, CYP21A2) | Clean profile / Good selectivity | acs.orgresearchgate.nettargetmol.cn |
| Steroidogenic CYPs (e.g., CYP21A2, CYP11B1) | Robust selectivity over | targetmol.cn |
Characterization of Binding Affinity and Kinetics of this compound with CYP17A1
While this compound is recognized as a potent and selective CYP17A1 lyase inhibitor, specific detailed data on its binding affinity (e.g., Ki, Kd values) and kinetics with CYP17A1 are not widely published in the readily available pharmacological literature acs.orgnih.govunibe.chresearchgate.net. General pharmacological data is available, indicating its activity as a CYP17A1 lyase inhibitor acs.orgunibe.chresearchgate.net. For lyase-selective inhibitors of CYP17A1, studies suggest a multi-step binding process involving a rapid initial complex formation followed by a slower conversion into the iron-complexed form nih.gov. This intricate binding mechanism could contribute to the observed selectivity.
Investigation of Off-Target Interactions and Selectivity Profile of this compound in Preclinical Systems
Preclinical investigations have focused on characterizing this compound's selectivity profile to minimize off-target interactions. This compound has been described as having a "clean xenobiotic CYP profile" researchgate.net. This indicates that it exhibits favorable selectivity against major drug-metabolizing cytochrome P450 enzymes such as CYP3A4, CYP2D6, and CYP21A2, which is important for reducing the potential for drug-drug interactions and off-target side effects acs.orgresearchgate.net. The selective inhibition of CYP17A1 lyase activity by this compound is designed to reduce androgen production without causing significant effects on mineralocorticoid and glucocorticoid levels, a common issue with non-selective CYP17 inhibitors cancer.govresearchgate.netresearchgate.netmedchemexpress.com. This profile suggests a targeted action on the steroidogenic pathway without broad interference with other crucial metabolic enzymes.
Preclinical Pharmacodynamic Profiling of Asn001
In Vitro Modulation of Androgen Biosynthesis Pathways by ASN001
In in vitro preclinical studies, this compound has demonstrated potent and selective inhibition of CYP17 lyase activity. wikipedia.orgascopubs.org This selective inhibition leads to a reduction in testosterone (B1683101) synthesis while notably sparing cortisol synthesis. wikipedia.orgascopubs.org The cytochrome P450 enzyme CYP17A1, localized to the endoplasmic reticulum, exhibits both 17α-hydroxylase and 17,20-lyase activities. wikipedia.org The selective inhibition of only the lyase activity by this compound is a key characteristic, as it avoids the increased synthesis of mineralocorticoids that can occur with non-selective CYP17 inhibitors, which also affect 17-alpha-hydroxylase activity. wikipedia.org
The NCI H295R cell line serves as an excellent in vitro model for studying human adrenal physiology and steroid production, as these cells express genes from all three zones of the adrenal cortex. lipidmaps.org Such models are instrumental in assessing the direct impact of compounds like this compound on the enzymatic steps of androgen biosynthesis.
In Vivo Suppression of Steroidogenesis in Animal Models Treated with this compound
Preclinical in vivo studies have shown that oral administration of this compound selectively binds to and inhibits the lyase activity of CYP17A1 in both the testes and adrenal glands. wikipedia.org This inhibition results in a significant reduction in androgen production, achieving castrate-range levels. wikipedia.org A notable finding from these studies is the selective inhibition of testosterone synthesis over cortisol synthesis, which suggests that co-administration of prednisone (B1679067) might not be necessary, unlike with some other CYP17 inhibitors. wikipedia.orgascopubs.org
The in vivo pharmacodynamic profile of this compound indicates its effectiveness in reducing circulating androgen levels. While specific quantitative data on androgen reduction in animal models were described qualitatively as "significant reduction to castrate-range levels" wikipedia.org, the selective nature of its action on testosterone over cortisol is consistently highlighted in preclinical findings. wikipedia.orgascopubs.org
Table 1: Summary of this compound's Selective Inhibition in Preclinical Studies
| Target Enzyme Activity | Effect of this compound | Implication | Source |
| CYP17 Lyase Activity | Potent Inhibition | Reduced Androgen Production | wikipedia.orgwikipedia.orgascopubs.org |
| Cortisol Synthesis | No Dose-Related Changes | Selective Inhibition, Potential to Avoid Prednisone Co-administration | wikipedia.orgascopubs.org |
Molecular and Cellular Responses to this compound in Preclinical Models
The primary molecular and cellular responses to this compound in preclinical models are directly linked to its mechanism of inhibiting androgen biosynthesis. By significantly reducing androgen production to castrate-range levels, this compound is expected to decrease androgen-dependent growth signaling. wikipedia.org This reduction in androgen availability can inhibit the proliferation of androgen-dependent tumor cells. wikipedia.org
In prostate cancer, for instance, cellular proliferation and survival are stimulated by androgens acting through the intracellular Androgen Receptor (AR). wikipedia.org Therefore, the molecular response to this compound involves the deprivation of these growth-promoting signals, leading to an inhibition of cell growth and potentially G1 arrest in androgen-dependent cells. uni.lu While specific studies detailing the full spectrum of molecular and cellular changes induced by this compound (e.g., gene expression profiling beyond steroidogenic enzymes, specific protein phosphorylation, or cell cycle alterations) were not explicitly detailed in the provided sources, its direct impact on androgen levels forms the basis of its cellular effects.
Impact on Androgen Receptor Signaling in Preclinical Models under this compound Exposure
The core mechanism of this compound, the reduction of androgen levels, directly impacts Androgen Receptor (AR) signaling in preclinical models. The AR acts as a transcriptional activator, regulating genes essential for the growth and survival of androgen-dependent tumors. wikipedia.org In conditions like metastatic castration-resistant prostate cancer (mCRPC), tumor cells often develop mechanisms to maintain AR signaling despite low circulating androgen levels, including de novo intratumoral androgen production and the expression of AR variants. lipidmaps.orgwikipedia.org
By inhibiting CYP17A1 lyase activity, this compound limits the synthesis of androgens in both the testes and adrenal glands, thereby reducing the available ligands for AR activation. wikipedia.orglipidmaps.org This reduction in androgenic stimulation is crucial, as AR signaling is a primary driver of prostate cancer progression. uni.lunih.gov The ability of this compound to achieve castrate-range androgen levels in vivo underscores its significant impact on disrupting AR-mediated growth signals in preclinical models. wikipedia.org This mechanism is particularly relevant for addressing the continued reliance on AR signaling observed in castration-resistant settings. lipidmaps.orgnih.gov
Table 2: Preclinical Pharmacokinetic Parameters of this compound (100 mg QD Regimen)
| Parameter | Value | Unit | Source |
| Cmax | 3.5 | µM | ascopubs.org |
| Ctrough | 1.8 | µM | ascopubs.org |
| AUCτ | 52 | µM·h | ascopubs.org |
Advanced Preclinical Research on Resistance Mechanisms to Cyp17a1 Inhibition and Asn001
Molecular Mechanisms of Preclinical Resistance to Androgen Deprivation Therapy and CYP17A1 Inhibitors
Preclinical research has identified numerous molecular mechanisms that contribute to resistance against Androgen Deprivation Therapy (ADT) and CYP17A1 inhibitors. These mechanisms are broadly categorized into AR-dependent and AR-independent pathways.
AR-Dependent Mechanisms:
CYP17A1 Upregulation: Preclinical xenograft models have demonstrated that upon treatment with a CYP17A1 inhibitor, cancer cells can increase the expression of the CYP17A1 gene itself. This adaptive feedback loop attempts to overcome the enzymatic blockade and restore androgen synthesis nih.govsemanticscholar.org.
Androgen Receptor (AR) Gene Amplification and Overexpression: A common mechanism of resistance is the amplification of the AR gene, leading to an overexpression of the AR protein. This hypersensitizes the cancer cells, allowing them to activate growth pathways even with the minimal levels of androgens that persist after treatment nih.gov.
AR Splice Variants (AR-Vs): Tumors can produce truncated versions of the androgen receptor, known as splice variants (e.g., AR-V7), which lack the ligand-binding domain. These variants are constitutively active, meaning they can initiate cancer cell proliferation without the need for androgen binding, thereby rendering inhibitors of androgen synthesis ineffective nih.govresearchgate.net.
Mutations in the AR Ligand-Binding Domain: Specific mutations in the AR gene can alter the structure of the ligand-binding domain. This can lead to promiscuous activation by other steroid precursors or even by antagonist drugs onclive.com.
Intratumoral Androgen Synthesis: Cancer cells can develop the ability to synthesize their own androgens from cholesterol or other precursors, creating a local, self-sustaining source of fuel for the AR onclive.com.
AR-Independent Mechanisms:
Glucocorticoid Receptor (GR) Activation: The glucocorticoid receptor can be activated by corticosteroids, which are sometimes co-administered with CYP17A1 inhibitors. Preclinical models show that GR activation can take over the proliferative signaling role of the AR, driving a similar set of pro-survival genes nih.gov.
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass their dependence on AR signaling. These can include pathways mediated by receptor tyrosine kinases like EGFR and MET, or the PI3K/AKT pathway nih.gov.
Table 1: Key Molecular Mechanisms of Preclinical Resistance to CYP17A1 Inhibition
| Resistance Mechanism Category | Specific Mechanism | Preclinical Observation |
| AR-Dependent | CYP17A1 Gene Upregulation | Increased tumoral expression of CYP17A1 in xenograft models post-treatment. nih.govsemanticscholar.org |
| AR Gene Amplification/Overexpression | High AR activity and protein levels observed in castration-resistant xenograft models. nih.gov | |
| AR Splice Variants (e.g., AR-V7) | Expression of ligand-independent AR variants detected in resistant cell lines and xenografts. nih.gov | |
| AR Ligand-Binding Domain Mutations | Mutations (e.g., T877A) enable AR activation by non-canonical ligands. onclive.com | |
| AR-Independent | Glucocorticoid Receptor Takeover | GR activation drives tumor growth in preclinical models of AR-targeted therapy resistance. nih.gov |
| Bypass Pathway Activation | Activation of alternative growth pathways (e.g., PI3K/AKT, MAPK) circumvents AR blockade. |
Strategies to Overcome Preclinical Resistance: Combination Approaches with ASN001
While specific preclinical studies detailing combination strategies to overcome resistance to this compound are not yet available, the rationale for such approaches is strong. The multifaceted nature of resistance to CYP17A1 inhibition suggests that targeting multiple pathways simultaneously may be a more effective and durable strategy.
Potential combination strategies, extrapolated from research on other CYP17A1 inhibitors, could include:
Dual AR Pathway Blockade: Combining this compound with a direct androgen receptor antagonist. This approach would simultaneously block the production of androgens and inhibit the receptor itself, potentially offering a more complete shutdown of the AR signaling axis onclive.com.
Targeting AR Splice Variants: Since AR-Vs like AR-V7 are a key resistance mechanism, combining this compound with agents that can degrade or inhibit the function of these variants is a promising preclinical strategy. For instance, certain compounds have been shown to reduce AR-V7 levels and resensitize cells to anti-androgen therapies nih.govnih.gov.
Inhibition of Bypass Pathways: For tumors that develop resistance through the activation of alternative growth pathways, combining this compound with inhibitors of those specific pathways (e.g., PI3K inhibitors, MEK inhibitors) could be effective d-nb.infonih.gov. Preclinical studies with other targeted therapies have shown success with this approach in overcoming acquired resistance nih.gov.
Development and Utilization of Preclinical Models for Studying Resistance to this compound
The study of acquired resistance to targeted therapies like this compound relies on the development and use of robust preclinical models. Although specific models developed to study this compound resistance have not been described in the literature, the methodologies are well-established.
Standard preclinical models include:
Drug-Adapted Cancer Cell Lines: These are generated by exposing androgen-sensitive prostate cancer cell lines to gradually increasing concentrations of a drug over a prolonged period oaepublish.com. The resulting resistant cell lines can be analyzed to identify the genetic and molecular changes that drive resistance.
Patient-Derived Xenografts (PDXs): PDX models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse nih.gov. These models are considered highly translational as they retain the heterogeneity and molecular characteristics of the original human tumor. Developing PDX models from patients who have become resistant to CYP17A1 inhibitors would be invaluable for studying resistance mechanisms and testing novel therapeutic strategies nih.gov.
Genetically Engineered Mouse Models (GEMMs): These models involve engineering specific genetic mutations found in human prostate cancer into the mouse genome. GEMMs can be used to study how specific mutations contribute to the development of resistance to therapies like CYP17A1 inhibition.
These models are essential tools for elucidating the complex biology of drug resistance and for the preclinical evaluation of combination therapies designed to overcome it oaepublish.comdtic.mil. Future research will undoubtedly focus on developing such models specifically for this compound to understand its unique resistance profile and to identify effective second-line and combination treatment strategies.
Comparative Preclinical Pharmacology and Mechanistic Differentiation of Asn001
Comparative Analysis of ASN001 with First-Generation CYP17A1 Inhibitors in Preclinical Models
The steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1) enzyme plays a pivotal role in androgen biosynthesis, making it a critical target in the treatment of hormone-dependent cancers, such as prostate cancer cancer.govnih.govacs.org. First-generation CYP17A1 inhibitors, such as abiraterone (B193195) acetate (B1210297), function by inhibiting both the 17α-hydroxylase and C17,20-lyase activities of CYP17A1 mims.comnih.gov. Abiraterone acetate, a prodrug, is metabolized to abiraterone, which then irreversibly inhibits CYP17A1 mims.comnih.gov. While effective in reducing androgen production, this dual inhibition can lead to an accumulation of upstream steroid precursors, which are then shunted into the mineralocorticoid pathway cancer.govurotoday.comurotoday.com. This often necessitates the co-administration of a glucocorticoid like prednisone (B1679067) to mitigate the resulting mineralocorticoid excess, characterized by hypertension and hypokalemia nih.govurotoday.comurotoday.com.
In contrast, this compound is a novel, orally available, non-steroidal inhibitor that demonstrates potent and selective inhibition of the C17,20-lyase activity of CYP17A1 cancer.govnih.govascopubs.orgascopubs.orgresearchgate.netresearchgate.net. Preclinical studies indicate that this compound's mechanism is specifically tailored to inhibit testosterone (B1683101) synthesis while largely sparing cortisol synthesis urotoday.comascopubs.orgascopubs.orgresearchgate.netresearchgate.net. This selective approach aims to circumvent the need for concurrent prednisone administration, a key differentiating factor from abiraterone urotoday.comurotoday.comascopubs.orgascopubs.orgresearchgate.netresearchgate.net.
The comparative profiles of this compound and abiraterone in preclinical settings highlight their distinct inhibitory mechanisms:
Table 1: Comparative Preclinical Inhibition Profile of this compound and Abiraterone
| Feature | This compound | Abiraterone |
| Inhibitor Type | Non-steroidal cancer.govascopubs.orgascopubs.org | Steroidal nih.govmdpi.com |
| CYP17A1 Inhibition | Selective C17,20-lyase inhibition cancer.govnih.gov | Dual 17α-hydroxylase and C17,20-lyase inhibition mims.comnih.gov |
| Impact on Cortisol | Minimal effect on cortisol synthesis urotoday.comascopubs.orgascopubs.orgresearchgate.netresearchgate.net | Affects cortisol synthesis nih.govurotoday.comurotoday.com |
| Prednisone Co-administration | Not required urotoday.comurotoday.comascopubs.orgascopubs.orgresearchgate.netresearchgate.net | Required to manage mineralocorticoid excess nih.govurotoday.comurotoday.com |
| Androgen Reduction | Significant reduction in androgen production cancer.govurotoday.comnih.govascopubs.orgresearchgate.net | Significant reduction in androgen production cancer.govmims.comnih.gov |
Unique Pharmacodynamic and Selectivity Profile of this compound in Preclinical Investigations
The pharmacodynamic (PD) profile of this compound in preclinical investigations is characterized by its high selectivity for the C17,20-lyase activity of CYP17A1 cancer.govnih.govascopubs.orgascopubs.orgresearchgate.netresearchgate.net. This selectivity is the cornerstone of its unique action. CYP17A1 possesses two enzymatic activities: 17α-hydroxylase, which converts pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxylated forms, and 17,20-lyase, which subsequently cleaves these 17α-hydroxylated precursors to form C19 steroids like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, direct precursors to testosterone cancer.govmims.comnih.gov.
This compound's specific targeting of the lyase activity means it effectively blocks the downstream production of androgens without significantly interfering with the upstream 17α-hydroxylase activity cancer.govnih.gov. Preclinical and early clinical data have shown that this compound administration leads to a profound decrease in androgen levels, with testosterone reducing to below quantifiable limits and DHEA levels decreasing by up to 80% urotoday.comascopubs.orgresearchgate.net.
This selective inhibition offers a distinct advantage: by preserving the 17α-hydroxylase activity, this compound is designed to prevent the accumulation of mineralocorticoid precursors that can occur with non-selective CYP17A1 inhibitors cancer.gov. This unique pharmacodynamic signature means that this compound may achieve effective androgen suppression without inducing the mineralocorticoid excess that typically necessitates glucocorticoid co-administration with first-generation inhibitors cancer.govurotoday.comurotoday.comascopubs.orgascopubs.orgresearchgate.netresearchgate.net. Furthermore, preclinical studies have indicated that this compound possesses high oral bioavailability and a low potential for drug-drug interactions, which could facilitate its use in future combination therapies ascopubs.orgascopubs.orgresearchgate.netresearchgate.net.
Implications of Selective Lyase Inhibition by this compound for Steroid Pathway Modulation in Preclinical Systems
The steroidogenic pathway is a complex cascade of enzymatic reactions leading to the synthesis of various steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids. CYP17A1 is a critical enzyme in this pathway, catalyzing two sequential reactions: 17α-hydroxylation and 17,20-lyase activity cancer.govnih.gov.
17α-hydroxylase activity: Converts pregnenolone to 17α-hydroxypregnenolone and progesterone to 17α-hydroxyprogesterone.
17,20-lyase activity: Converts 17α-hydroxypregnenolone to DHEA and 17α-hydroxyprogesterone to androstenedione. These C19 steroids are then converted to testosterone and other potent androgens cancer.govmims.comnih.govmdpi.com.
First-generation CYP17A1 inhibitors, by inhibiting both activities, effectively block androgen synthesis but can also disrupt the entire steroid pathway. This disruption can lead to an increase in progesterone and deoxycorticosterone, which are precursors to mineralocorticoids cancer.govurotoday.comurotoday.com. The subsequent overproduction of mineralocorticoids can cause adverse effects such as hypertension and hypokalemia, requiring the co-administration of prednisone to suppress adrenocorticotropic hormone (ACTH) and thus reduce mineralocorticoid synthesis urotoday.comurotoday.com.
This compound's selective inhibition of only the 17,20-lyase activity has profound implications for steroid pathway modulation in preclinical systems cancer.govnih.gov. By specifically blocking the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into C19 androgens, this compound achieves effective androgen deprivation cancer.govurotoday.comnih.govascopubs.orgresearchgate.net. Crucially, because it largely spares the 17α-hydroxylase activity, it is designed to avoid the significant accumulation of mineralocorticoid precursors cancer.gov. This selective modulation of the steroid pathway means that this compound can reduce androgen production to castrate-range levels without inducing the mineralocorticoid excess typically associated with non-selective CYP17A1 inhibitors cancer.govurotoday.comurotoday.comascopubs.orgascopubs.orgresearchgate.netresearchgate.net. This mechanistic differentiation offers a potential improvement in the therapeutic index by reducing the need for concomitant steroid administration, thereby simplifying treatment regimens and potentially reducing associated side effects.
Methodological Frameworks for Investigating Asn001 in Preclinical Settings
In Vitro Assay Development for CYP17A1 Activity and Inhibition by ASN001
The development of in vitro assays is fundamental to understanding the direct inhibitory effects of this compound on CYP17A1. The cytochrome P450 enzyme CYP17A1, localized in the endoplasmic reticulum, possesses two distinct enzymatic functions: 17α-hydroxylase and 17,20-lyase uni.lunih.gov. This compound is designed to selectively inhibit the 17,20-lyase activity uni.luwikidata.orgnih.gov.
In vitro CYP17A1 enzyme assays are typically performed using established protocols, often employing NCI H295R cells to assess hydroxylase activity guidetopharmacology.org. The accuracy and reliability of these assays are highly sensitive to factors such as substrate concentration and the precise ratio of CYP17A1 to cytochrome P450 oxidoreductase (POR) and cytochrome b5 (cyt b5) nih.gov. For a more informative assessment of inhibitory potency, the inhibition constant (Ki) is generally preferred over the half-maximal inhibitory concentration (IC50) in these assays, as it can provide more consistent and revealing data regarding selectivity nih.gov.
Establishment and Validation of Preclinical Animal Models for this compound Research
Preclinical animal models are indispensable for evaluating the in vivo efficacy and pharmacodynamics of this compound. A primary focus for this compound research has been metastatic castration-resistant prostate cancer (mCRPC) mims.commims.com.
Key Preclinical Animal Models for this compound Research:
| Model Type | Application in this compound Research | Key Characteristics |
| Xenograft Models | Demonstrated strong tumor growth inhibition in mCRPC models mims.commims.com. Used to test novel anticancer drugs in vivo. | Involve subcutaneously implanted human or murine tumor cell lines into immunodeficient mice. Provide a controlled environment to study tumor growth and drug response. |
| Refractory CRPC Models | Utilized to study this compound's activity in advanced, treatment-resistant prostate cancer in vivo. | Mimic the progression of prostate cancer to a state where it no longer responds to standard androgen deprivation therapies. |
| Patient-Derived Xenograft (PDX) Models | Valuable for preclinical biomarker discovery and are considered more clinically relevant. Used in both in vivo and in vitro experimental systems. | Derived directly from patient tumor tissue and propagated in mice, preserving the heterogeneity and characteristics of the original human tumor. |
These models are crucial for understanding the mechanisms of resistance and for pharmacologic testing of novel therapeutic approaches. The use of a wide range of PDX models with available molecular characterization is considered a key factor for successful biomarker discovery at the preclinical stage.
Advanced Omics Approaches in Response to this compound Treatment in Preclinical Systems
Advanced omics technologies provide a comprehensive molecular understanding of the biological systems in response to this compound treatment in preclinical settings. These approaches include genomics, transcriptomics, proteomics, and metabolomics.
Applications of Omics Approaches in this compound Preclinical Research:
Biomarker Discovery and Validation: Omics profiling of biospecimens collected at prospective timepoints is utilized for the discovery and validation of prognostic and diagnostic biomarkers. This is crucial for identifying measurable indicators that can predict a compound's pharmacokinetics, pharmacodynamics, and potential efficacy.
Mechanistic Insights and Toxicity Assessment: Metabolomics, the study of small molecules (metabolites), is particularly powerful for elucidating adverse outcome pathways, strengthening the understanding of toxicity mechanisms, and identifying early biomarkers of toxicity. It provides a direct snapshot of biochemical activity and cellular responses.
Proteome Profiling: Changes in proteome profiles can be identified using techniques like mass spectrometry, offering insights into protein alterations in response to treatment. This unbiased, proteome-wide profiling can lead to the discovery of previously unknown biomarkers associated with drug response and help map affected biological pathways.
Unraveling Oncogenic Alterations and Therapeutic Targets: Omics technologies enable the comprehensive understanding of oncogenic alterations, facilitating the discovery of potential biomarkers, the definition of disease subtypes, and the identification of therapeutic targets. They also aid in predicting drug response and deciphering mechanisms of drug resistance.
Integration with Preclinical Models: The integration of omics data with functional validation in advanced preclinical models, such as patient-derived xenografts, is considered an excellent approach for the discovery and development of novel therapeutics.
Computational Chemistry and Structural Biology Techniques Applied to this compound-Target Interactions
Computational chemistry and structural biology play a vital role in understanding the precise interactions between this compound and its target, CYP17A1, at a molecular level.
Key Techniques and Their Applications:
Molecular Docking: This technique is extensively used to predict the binding patterns, interaction energies, and potential mechanisms of inhibition of compounds like this compound with CYP17A1 guidetopharmacology.org. Molecular docking analyses often utilize the three-dimensional structures of target proteins, such as those available in the Protein Data Bank (PDB), including specific PDB IDs for CYP17A1 (e.g., 3RUK, 3SWZ, 4NKV, 4NKW, 4NKX, 4NKY, 4NKZ) nih.govguidetopharmacology.org. Ligands co-crystallized with these PDB structures are often removed before docking studies guidetopharmacology.org.
Molecular Dynamics Simulations: These simulations complement molecular docking by providing insights into the dynamic behavior of the protein-ligand complex over time, helping to understand the stability of interactions and potential conformational changes induced by binding.
Structural Biology (e.g., X-ray Crystallography): While not explicitly detailed for this compound itself in the provided snippets, structural biology techniques like X-ray crystallography are fundamental to obtaining the high-resolution three-dimensional structures of proteins like CYP17A1. These structures are then used as templates for computational studies, enabling accurate molecular docking and understanding of protein-ligand interactions nih.gov.
In Silico Modeling: Beyond docking and dynamics, other in silico techniques, such as multi-target chemometric modeling and virtual screening, can provide important guidelines for the discovery of novel inhibitors and understanding their interactions with enzymes.
These computational and structural approaches are crucial for rational drug design, optimizing the binding affinity and selectivity of this compound, and predicting its behavior within biological systems.
Translational Preclinical Perspectives and Future Research Avenues for Asn001
Bridging Preclinical Findings of ASN001 to Therapeutic Hypotheses
The primary therapeutic hypothesis for this compound in the context of metastatic castration-resistant prostate cancer (mCRPC) is rooted in its selective inhibition of androgen biosynthesis. In mCRPC, despite low circulating levels of testicular androgens achieved through androgen deprivation therapy (ADT), prostate cancer cells can continue to proliferate due to the production of androgens in the adrenal glands and within the tumor microenvironment itself. The enzyme CYP17A1 is a critical chokepoint in this process, catalyzing both 17α-hydroxylase and 17,20-lyase activities, which are essential for the synthesis of androgens from cholesterol.
Preclinical findings have demonstrated that this compound is a potent inhibitor of CYP17 lyase. A key distinguishing feature of this compound highlighted in preclinical studies is its selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity. This selectivity is significant because inhibition of 17α-hydroxylase can lead to a reduction in cortisol production, which in turn causes an increase in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess, necessitating the co-administration of corticosteroids like prednisone (B1679067) to manage side effects. The therapeutic hypothesis for this compound is that by selectively inhibiting CYP17 lyase, it can effectively block androgen production and suppress tumor growth in mCRPC without significantly impacting cortisol synthesis, thereby potentially avoiding the need for concurrent prednisone administration.
This hypothesis is supported by early clinical data where this compound demonstrated the ability to decrease testosterone (B1683101) and dehydroepiandrosterone (B1670201) (DHEA) levels in patients with mCRPC. The selective action of this compound forms the basis for its potential as a more targeted and better-tolerated therapeutic option for patients with advanced prostate cancer.
Future Directions for Chemical Compound Optimization and Analog Development based on this compound
While this compound has shown promise due to its selectivity, there are always opportunities for further chemical optimization and the development of next-generation analogs. The non-steroidal nature of this compound provides a flexible scaffold for medicinal chemistry efforts.
Key areas for future optimization could include:
Enhanced Potency and Selectivity: Structure-activity relationship (SAR) studies on the non-steroidal backbone of this compound could lead to the design of analogs with even greater potency against CYP17 lyase and enhanced selectivity over other cytochrome P450 enzymes. This could further improve the therapeutic window and reduce the potential for off-target effects.
Improved Pharmacokinetic Properties: Modifications to the chemical structure could be explored to optimize absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved oral bioavailability and a more favorable dosing regimen.
Overcoming Resistance: Analogs could be specifically designed to be effective against tumors that have developed resistance to first-generation CYP17 inhibitors. For example, compounds could be developed that also possess activity against downstream targets in the androgen signaling pathway or that can overcome specific resistance mechanisms like AR splice variant expression.
Dual-Target Inhibitors: Based on the this compound scaffold, it may be possible to develop dual-target inhibitors. For instance, a molecule that combines selective CYP17 lyase inhibition with androgen receptor antagonism could offer a more comprehensive blockade of the androgen signaling pathway.
The table below outlines potential strategies for the development of this compound analogs:
| Optimization Goal | Chemical Modification Strategy | Desired Outcome |
| Increased Potency | Modification of key binding moieties to enhance interaction with the CYP17A1 active site. | Lower effective dose, potentially reducing off-target toxicity. |
| Improved Selectivity | Fine-tuning of the chemical structure to minimize interactions with other CYP enzymes. | Reduced side effects and elimination of the need for corticosteroid co-administration. |
| Overcoming Resistance | Development of compounds that also inhibit AR or other downstream signaling components. | Efficacy in patients who have progressed on current therapies. |
Potential for Novel Preclinical Research Models and Methodologies in this compound Studies
To further elucidate the therapeutic potential of this compound and its analogs, the use of advanced and more clinically relevant preclinical models is essential. Traditional preclinical research has relied heavily on 2D cell cultures and xenograft models, which may not fully recapitulate the complexity of human mCRPC.
Novel preclinical models and methodologies that could be employed in future this compound research include:
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better preserve the heterogeneity and architecture of the original tumor. Utilizing a panel of mCRPC PDX models would allow for a more accurate assessment of this compound's efficacy across different tumor subtypes and in the context of various resistance mechanisms.
Organoid Cultures: Three-dimensional (3D) organoid cultures derived from patient tumors can be used for high-throughput drug screening and to study the tumor microenvironment's role in drug response. Organoids can more faithfully mimic the in vivo cellular interactions and signaling pathways.
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop prostate cancer that progresses to a castration-resistant state can provide valuable insights into the long-term effects of this compound and the development of resistance in an immunocompetent setting.
Microfluidic "Tumor-on-a-Chip" Models: These models can recreate the tumor microenvironment, including blood flow and interactions with other cell types, allowing for the study of drug delivery and efficacy in a more dynamic and physiologically relevant system.
Advanced Imaging Techniques: Novel molecular imaging techniques can be used in preclinical models to non-invasively monitor tumor response to this compound in real-time, providing valuable pharmacodynamic information.
| Preclinical Model/Methodology | Key Advantages for this compound Research |
| Patient-Derived Xenografts (PDXs) | Preserves tumor heterogeneity and architecture; allows for efficacy testing in clinically relevant tumor subtypes. |
| 3D Organoid Cultures | High-throughput screening capabilities; better recapitulation of cell-cell interactions and the tumor microenvironment. |
| Genetically Engineered Mouse Models (GEMMs) | Allows for the study of tumor progression and resistance in an immunocompetent host. |
| "Tumor-on-a-Chip" Models | Provides a dynamic and physiologically relevant system to study drug delivery and efficacy. |
By leveraging these advanced preclinical models and methodologies, researchers can gain a deeper understanding of this compound's mechanism of action, identify robust predictive biomarkers, and guide the development of the next generation of therapies for metastatic castration-resistant prostate cancer.
Q & A
Q. What is the molecular mechanism of ASN001 in selectively inhibiting CYP17A1, and how does this selectivity influence adrenal steroidogenesis in metastatic castration-resistant prostate cancer (mCRPC)?
Methodological Answer: this compound is a non-steroidal, selective CYP17A1 lyase inhibitor that blocks the conversion of pregnenolone/progesterone to androgen precursors (e.g., DHEA). Its selectivity minimizes off-target effects on CYP3A4, reducing the need for corticosteroid co-administration, unlike traditional CYP17 inhibitors (e.g., abiraterone). Preclinical studies should validate selectivity via in vitro enzyme inhibition assays (CYP17A1 vs. CYP3A4) and measure adrenal steroid hormones (e.g., cortisol, aldosterone) in serum .
Q. How should researchers design a Phase I/II clinical trial to evaluate this compound's safety and efficacy in mCRPC, considering its pharmacokinetic (PK) profile?
Methodological Answer:
- Dose Escalation : Use a 3+3 design with primary endpoints focusing on dose-limiting toxicities (DLTs) and secondary endpoints like PSA response.
- PK Analysis : Collect plasma samples at baseline, 2h, 4h, and 24h post-dose to assess AUC, C~max~, and half-life.
- Adrenal Function Monitoring : Measure ACTH and cortisol levels to confirm corticosteroid independence. Trial design should reference the ASCO 2017 trial (N=26), which reported 18-month disease stabilization in ABI/ENZA-naïve patients .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in long-term cognitive outcomes associated with this compound compared to androgen deprivation therapy (ADT)?
Methodological Answer:
- Systematic Review : Replicate the methodology of the ASCO 2017 meta-analysis on ADT and dementia risk . Use PRISMA guidelines to identify studies with matched cohorts.
- Neurocognitive Assessment : Incorporate standardized tools (e.g., MoCA, MMSE) in longitudinal studies to differentiate this compound-specific effects from confounding variables (e.g., age, comorbidities).
- Mechanistic Studies : Compare this compound’s impact on neurosteroid synthesis (e.g., allopregnanolone) versus ADT-induced hypogonadism .
Q. How can researchers optimize this compound combination therapies to overcome resistance mechanisms in mCRPC, and what preclinical models are most predictive?
Methodological Answer:
- Resistance Profiling : Use patient-derived xenograft (PDX) models with AR-V7 or PTEN mutations to test this compound + PARP inhibitor combinations.
- Biomarker-Driven Design : Prioritize trials stratifying patients by baseline androgen receptor splice variants (e.g., AR-V7) or DNA repair defects.
- Synergy Analysis : Apply Chou-Talalay combination indices to quantify synergism in in vitro cell viability assays .
Data Contradiction and Validation
Q. What analytical frameworks are suitable for reconciling discrepancies in PSA response rates between this compound monotherapy and combination trials?
Methodological Answer:
- Bayesian Meta-Analysis : Pool data from heterogeneous studies (e.g., phase I/II trials) using random-effects models to account for variability in patient populations.
- Sensitivity Analysis : Test robustness by excluding outlier studies or adjusting for confounders (e.g., prior ABI/ENZA exposure).
- Trial-Level Validation : Cross-reference with the REASSURE study methodology for Ra-223, which emphasized real-world safety data collection .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
